molecular formula C6H6BrClN2 B15330954 (6-Bromo-4-chloropyridin-2-YL)methanamine

(6-Bromo-4-chloropyridin-2-YL)methanamine

Cat. No.: B15330954
M. Wt: 221.48 g/mol
InChI Key: WHMRAAXNKBKEIS-UHFFFAOYSA-N
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Description

(6-Bromo-4-chloropyridin-2-YL)methanamine is a chemical compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, along with a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-chloropyridin-2-YL)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination and chlorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then subjected to amination using reagents such as ammonia or amines under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-chloropyridin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

(6-Bromo-4-chloropyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (6-Bromo-4-chloropyridin-2-YL)methanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-4-chloropyridin-2-YL)methanamine is unique due to the specific positioning of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for distinct interactions in chemical and biological systems, making it valuable for specialized applications .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(6-bromo-4-chloropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrClN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2

InChI Key

WHMRAAXNKBKEIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)Br)Cl

Origin of Product

United States

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